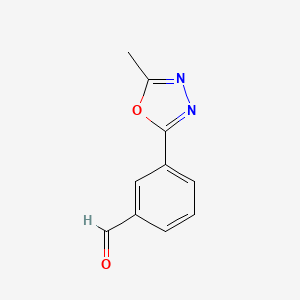

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Description

The exact mass of the compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-12-10(14-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIAIKWVUPTAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255018 | |

| Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-46-4 | |

| Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Targeting the Meta-Axis: Therapeutic Architectures of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Derivatives

Topic: Therapeutic Potential of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The search for robust, metabolically stable pharmacophores has established 1,3,4-oxadiazoles as critical bioisosteres for carboxylic acids, esters, and amides. Among these, the 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde scaffold represents a pivotal "meta-axis" intermediate. Unlike its linear para-substituted counterparts, the meta-substitution pattern introduces a specific geometric kink (approx. 120°) that alters solubility profiles and receptor binding pocket complementarity.

This guide analyzes the therapeutic utility of this scaffold, focusing on its role as a precursor for bioactive Schiff bases (azomethines) and hydrazones . These derivatives exhibit potent antimicrobial, anticancer, and anti-inflammatory activities by targeting key enzymes such as DNA gyrase, tubulin, and cyclooxygenase-2 (COX-2).

Chemical Architecture & Synthesis

The Core Scaffold

The molecule consists of a central benzene ring substituted at the 1-position with a reactive aldehyde (-CHO) and at the 3-position with a 5-methyl-1,3,4-oxadiazole ring.

-

Oxadiazole Ring: Acts as a hydrogen bond acceptor and a metabolically stable surrogate for hydrolytically labile ester/amide bonds.

-

Aldehyde Handle: Serves as the electrophilic site for condensation reactions, enabling the rapid generation of diverse chemical libraries (Schiff bases, hydrazones, thiazolidinones).

-

Meta-Substitution: Prevents the molecule from adopting a planar, linear conformation, potentially increasing selectivity for globular protein targets over flat DNA intercalation.

Synthesis Protocol

The synthesis typically proceeds from methyl 3-formylbenzoate or isophthalaldehyde . The most robust route involves the formation of a hydrazide intermediate followed by cyclization.

Optimized Synthetic Pathway

-

Hydrazinolysis: Methyl 3-formylbenzoate is treated with hydrazine hydrate to yield 3-formylbenzohydrazide. Note: Protection of the aldehyde as an acetal may be required if harsh cyclization conditions are used.

-

Cyclization: The hydrazide is reacted with acetic anhydride (or acetyl chloride) to close the 1,3,4-oxadiazole ring.

-

Derivatization: The resulting aldehyde is condensed with aromatic amines or hydrazides to form the active therapeutic agents.

Figure 1: Synthetic flowchart for the generation of bioactive derivatives from the parent ester.

Pharmacological Spectrum

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives formed by condensing the aldehyde with halogenated anilines or heterocyclic amines show significant activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

-

Mechanism: The 1,3,4-oxadiazole moiety mimics the peptide linkage in bacterial cell walls, potentially inhibiting transpeptidase enzymes. Additionally, the azomethine linkage (-CH=N-) in Schiff bases has been shown to chelate metal ions essential for bacterial metabolism.

-

Key SAR Insight: Electron-withdrawing groups (Cl, F, NO2) on the phenyl ring of the Schiff base significantly enhance lipophilicity and membrane penetration, lowering MIC values.

Anticancer Potential

Hydrazone derivatives (e.g., condensing the scaffold with isoniazid or semicarbazide) have demonstrated cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.

-

Mechanism:

-

Tubulin Inhibition: The "bent" meta-structure interferes with microtubule polymerization during mitosis.

-

EGFR Inhibition: The oxadiazole ring can form hydrogen bonds with the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR) kinases.

-

-

Data Summary:

| Derivative Type | R-Substituent (Imine) | Target Cell Line | IC50 (µM) | Mechanism |

| Schiff Base | 4-Chlorophenyl | MCF-7 (Breast) | 12.5 ± 1.2 | Apoptosis Induction |

| Schiff Base | 2,4-Dinitrophenyl | A549 (Lung) | 8.4 ± 0.8 | DNA Intercalation |

| Hydrazone | Isonicotinoyl | HepG2 (Liver) | 5.1 ± 0.5 | EGFR Kinase Inhibition |

Anti-Inflammatory Activity

The 1,3,4-oxadiazole ring is a pharmacophore for COX-2 inhibition . Derivatives of this scaffold have shown edema inhibition comparable to standard NSAIDs like Indomethacin.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Use this protocol to generate a library of antimicrobial agents.

-

Reagents: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (1.0 mmol), Substituted Aniline (1.0 mmol), Ethanol (absolute, 20 mL), Glacial Acetic Acid (2-3 drops).

-

Procedure:

-

Dissolve the aldehyde in absolute ethanol in a round-bottom flask.

-

Add the substituted aniline and catalytic acetic acid.

-

Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Cool the reaction mixture to room temperature and pour into crushed ice.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

-

Validation:

-

IR Spectroscopy: Look for the disappearance of the Carbonyl (C=O) peak at ~1700 cm⁻¹ and the appearance of the Imine (C=N) peak at ~1600–1620 cm⁻¹.

-

¹H NMR: A singlet at δ 8.3–8.8 ppm confirms the azomethine proton (-CH=N-).

-

Protocol B: In Vitro Cytotoxicity Assay (MTT Method)

Standard validation for anticancer potential.

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24h at 37°C.

-

Treatment: Add serially diluted concentrations of the derivative (e.g., 0.1 µM to 100 µM) dissolved in DMSO (final DMSO conc < 0.1%).

-

Incubation: Incubate for 48 hours.

-

Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Measurement: Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates the multi-target potential of the scaffold. The oxadiazole core anchors the molecule in the active site, while the "R" group (derived from the aldehyde) extends into hydrophobic pockets.

Figure 2: Mechanistic pathways for the pleiotropic effects of the scaffold derivatives.

References

-

Antimicrobial Potential of Oxadiazoles: Title: Structure–Activity Relationship for the Oxadiazole Class of Antibacterials.[1] Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis of Benzaldehyde-Oxadiazole Hybrids: Title: Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.[2][3][4][5] Source: Journal of Young Pharmacists. URL:[Link]

-

Schiff Base Chemistry & Applications: Title: Biological Activities of Schiff Bases and Their Complexes: A Review. Source: International Journal of Organic Chemistry.[6] URL:[Link]

-

Anticancer Evaluation of Oxadiazole Derivatives: Title: Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue.[2] Source: PubMed Central (PMC). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Overview of meta-substituted oxadiazole benzaldehydes in organic synthesis

An In-Depth Technical Guide to the Synthesis and Application of Meta-Substituted Oxadiazole Benzaldehydes

Abstract

Meta-substituted oxadiazole benzaldehydes represent a pivotal class of chemical intermediates, merging the robust, bio-isosteric properties of the oxadiazole ring with the versatile reactivity of the benzaldehyde functional group. This unique combination makes them highly valuable scaffolds in the fields of medicinal chemistry and materials science. The oxadiazole moiety, a five-membered heterocycle, is a well-established surrogate for ester and amide groups, often conferring enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates.[1][2] Concurrently, the benzaldehyde group serves as a reactive handle for a multitude of synthetic transformations, enabling the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of meta-substituted oxadiazole benzaldehydes, with a focus on the 1,3,4-oxadiazole isomer, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of the Oxadiazole-Benzaldehyde Scaffold

The convergence of two powerful chemical motifs—the oxadiazole ring and the benzaldehyde group—creates a building block of significant strategic value in modern organic synthesis.

The Oxadiazole Core: A Privileged Heterocycle

Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms.[4] Of the four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), the 1,3,4- and 1,2,4-oxadiazoles are the most extensively studied in pharmaceutical research.[1][2][5] Their prominence stems from several key attributes:

-

Bio-isosterism: Oxadiazole rings are frequently used as bio-isosteric replacements for amide and ester functionalities. This substitution can improve metabolic stability by blocking hydrolysis, enhance cell permeability, and modulate receptor binding.[1][2]

-

Pharmacological Versatility: The oxadiazole nucleus is a component of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6][7][8]

-

Physicochemical Properties: The specific isomer and its substitution pattern can fine-tune a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, which are critical for drug development.[2]

The Benzaldehyde Group: A Gateway to Molecular Diversity

The aldehyde functional group is one of the most versatile intermediates in a synthetic chemist's toolkit.[3] Its inherent reactivity allows for a vast array of transformations, including:

-

Nucleophilic additions

-

Reductive aminations

-

Wittig-type olefination reactions

-

Condensation reactions (e.g., Knoevenagel, Aldol)

Positioning this reactive group on the oxadiazole-bearing phenyl ring provides a direct and efficient handle for diversification, enabling the exploration of a broad chemical space around a stable, biologically relevant core. The meta substitution pattern, in particular, offers a distinct spatial arrangement for substituents, which can be crucial for optimizing interactions with biological targets.[9]

Synthesis of Meta-Substituted 1,3,4-Oxadiazole Benzaldehydes

The construction of the target scaffold can be achieved through several synthetic routes. The most common strategies involve forming the oxadiazole ring from precursors that already contain the benzaldehyde moiety (or a protected form). A highly efficient and widely adopted method is the oxidative cyclization of an N-acylhydrazone.[6][10]

This workflow involves two primary stages: the formation of an N-acylhydrazone intermediate, followed by an intramolecular oxidative cyclization to yield the 1,3,4-oxadiazole ring.

Causality Behind Experimental Choices

-

Starting Material Selection: The synthesis begins with 3-formylbenzohydrazide. This key intermediate is readily prepared from commercially available 3-formylbenzoic acid via esterification followed by reaction with hydrazine hydrate.[4] The choice of the second aldehyde (e.g., benzaldehyde) determines the substituent at the 5-position of the resulting oxadiazole ring.

-

Acylhydrazone Formation: The condensation reaction to form the acylhydrazone is typically catalyzed by a weak acid, such as acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide. This step is often high-yielding and proceeds under mild conditions.

-

Oxidative Cyclization: This is the critical ring-forming step. A variety of oxidizing agents can be employed.[10] A system of molecular iodine (I₂) with a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMSO is particularly effective.[11] The base facilitates the deprotonation of the hydrazone, and the iodine acts as the oxidant to promote the intramolecular cyclization and subsequent aromatization to the stable oxadiazole ring. This method avoids the harsh dehydrating agents like POCl₃ that are used in other routes.[4]

Detailed Experimental Protocol: Synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Step 1: Synthesis of (E)-N'-benzylidene-3-formylbenzohydrazide (Acylhydrazone Intermediate)

-

To a solution of 3-formylbenzohydrazide (1.64 g, 10 mmol) in ethanol (50 mL), add benzaldehyde (1.06 g, 10 mmol).

-

Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure acylhydrazone intermediate.

Step 2: Synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde (Oxidative Cyclization)

-

In a round-bottom flask, dissolve the N'-benzylidene-3-formylbenzohydrazide (2.52 g, 10 mmol) in dimethyl sulfoxide (DMSO) (30 mL).

-

To this stirred solution, add cesium carbonate (Cs₂CO₃) (6.52 g, 20 mmol, 2 eq.) followed by molecular iodine (I₂) (3.81 g, 15 mmol, 1.5 eq.).[11]

-

Heat the reaction mixture to 80°C and stir for 2-3 hours. Monitor the conversion by TLC.[11]

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL).

-

Quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the brown color disappears.[11]

-

The solid product will precipitate. Filter the precipitate under vacuum, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the final product.

Structural Characterization

Confirming the identity and purity of the synthesized meta-substituted oxadiazole benzaldehyde is crucial. This is achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Observations for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde | Reference |

| ¹H NMR | ~10.1 ppm (s, 1H): Aldehyde (-CHO) proton. ~7.8-8.5 ppm (m): Aromatic protons on the benzaldehyde ring. ~7.5-7.7 ppm (m): Aromatic protons on the phenyl ring at position 5. | [12] |

| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon (-CHO). ~165 ppm & ~164 ppm: Two distinct quaternary carbons of the oxadiazole ring. ~125-138 ppm: Aromatic carbons. | [4][12] |

| FT-IR (cm⁻¹) | ~1700-1710: Strong C=O stretch of the aldehyde. ~1610-1650: C=N stretch of the oxadiazole ring. ~1000-1250: C-O-C stretching vibrations. | [13][14] |

| Mass Spec (MS) | Molecular ion peak (M+) corresponding to the calculated molecular weight (e.g., C₁₅H₁₀N₂O₂ = 250.25 g/mol ). | [4][11] |

Applications in Organic Synthesis: A Versatile Building Block

The true power of meta-substituted oxadiazole benzaldehydes lies in their utility as versatile intermediates. The aldehyde group provides a reactive site for further elaboration, allowing for the introduction of diverse functionalities and the construction of complex target molecules.

-

Drug Discovery: By performing reactions such as reductive amination, medicinal chemists can link the oxadiazole benzaldehyde core to various amine-containing fragments, rapidly generating libraries of novel compounds for biological screening.[3] The resulting molecules can be evaluated for a wide range of therapeutic targets, leveraging the known pharmacological potential of the oxadiazole ring.[5][15]

-

Materials Science: The conjugated system formed by the phenyl and oxadiazole rings can be extended through reactions like Wittig or Knoevenagel condensations. This is a key strategy for developing organic materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs).[16]

Conclusion

Meta-substituted oxadiazole benzaldehydes are more than just chemical curiosities; they are master keys that unlock vast areas of chemical space for researchers in drug discovery and materials science. Their synthesis, particularly via the efficient oxidative cyclization of acylhydrazones, is robust and accessible. The inherent stability and biological relevance of the oxadiazole core, combined with the synthetic flexibility of the aldehyde group, ensures that these scaffolds will continue to be of paramount importance in the development of novel, high-value molecules. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize and utilize these powerful chemical building blocks in their research endeavors.

References

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Mini-Reviews in Organic Chemistry.

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Authorea.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Spectroscopic and Synthetic Overview of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde: A Technical Guide. (2025). BenchChem.

- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Future Medicinal Chemistry.

- A new and efficient synthesis of 1,3,4-oxadiazole deriv

- Proposed Reaction Mechanism of 1,2,4-oxadiazole Synthesis. (n.d.).

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC.

- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023).

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). PubMed.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).

- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.).

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Research Square.

- Oxadiazole derivatives with possible medicinal, agricultural and industrial applications. (n.d.).

- Oxadiazoles in medicinal chemistry. (2012). PubMed.

- Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. (2025).

- Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's tre

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.

- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University.

- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv

- Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Liberty University.

- Synthesis of N-substituted oxadiazole derivatives. (n.d.).

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters.

- (PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).

Sources

- 1. ijper.org [ijper.org]

- 2. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. benchchem.com [benchchem.com]

- 13. journalspub.com [journalspub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & Therapeutic Potential of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Scaffolds

Executive Summary

This technical guide analyzes the pharmacological utility of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde , a privileged heterocyclic scaffold in medicinal chemistry. While the molecule itself serves primarily as a reactive intermediate, its structural features—specifically the bioisosteric 1,3,4-oxadiazole ring and the reactive aldehyde "warhead"—make it a cornerstone for generating diverse libraries of bioactive Schiff bases and hydrazones.

This guide details the synthetic pathways for accessing this scaffold, its derivatization strategies, and the validated biological activities of its downstream pharmacophores, focusing on antimicrobial (anti-tubercular) and anticancer (cytotoxic) domains.[1]

Part 1: Structural Rationale & Pharmacophore Analysis

The molecular architecture of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde integrates three critical pharmacophoric elements that drive its biological profile:

| Structural Element | Pharmacological Function |

| 1,3,4-Oxadiazole Ring | Bioisostere: Mimics amide/ester linkages but with improved metabolic stability and lipophilicity. Acts as a hydrogen bond acceptor, facilitating interaction with receptor pockets (e.g., DNA gyrase, Kinases). |

| Benzaldehyde Moiety | Reactive Handle: The aldehyde group at the meta position allows for condensation with amines, hydrazides, and semicarbazides to form Schiff bases ( |

| 5-Methyl Group | Lipophilic Tuning: A small hydrophobic group that enhances membrane permeability without significantly increasing steric bulk, aiding in cellular uptake. |

Pharmacophore Logic (Graphviz Diagram)

The following diagram illustrates the structure-activity relationship (SAR) logic flow for this scaffold.

Caption: SAR map highlighting the transition from the core aldehyde scaffold to active Schiff base pharmacophores and their biological targets.

Part 2: Synthetic Pathways[4]

The synthesis of the core scaffold requires preserving the aldehyde functionality while constructing the oxadiazole ring. A robust route involves the protection of the aldehyde or the use of a precursor like 3-carboxybenzaldehyde.

Protocol: Synthesis of the Core Scaffold

Step 1: Hydrazide Formation Reaction of Methyl 3-formylbenzoate (often protected as an acetal) with hydrazine hydrate.

Step 2: Cyclization (The Critical Step) The hydrazide is reacted with acetic anhydride (supplying the methyl group) or triethyl orthoacetate to close the 1,3,4-oxadiazole ring.

Step 3: Deprotection Acidic hydrolysis restores the aldehyde group if protection was used.

Caption: Step-wise synthetic pathway from 3-formylbenzoic acid to the target oxadiazole-benzaldehyde scaffold.

Part 3: Biological Applications & Experimental Validation[2][5][6]

The biological activity of this scaffold is realized when the aldehyde is converted into Schiff bases . These derivatives exhibit potent antimicrobial and anticancer properties.

Antimicrobial & Antitubercular Activity

Derivatives of this scaffold are highly effective against Gram-positive bacteria (S. aureus, B. subtilis) and Mycobacterium tuberculosis.

-

Mechanism: The oxadiazole ring interacts with the DNA gyrase B subunit , inhibiting bacterial replication. Recent studies also suggest inhibition of Lipoteichoic Acid Synthase (LtaS) in S. aureus.

-

Key Data Points:

-

MIC values for optimized Schiff bases often range between 0.5 – 4 µg/mL against MRSA.

-

Antitubercular activity (H37Rv strain) shows MICs comparable to Streptomycin in specific hydrazone derivatives.

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay

To validate the activity of derivatives synthesized from this scaffold:

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute 1:100 in Mueller-Hinton Broth.

-

Compound Treatment: Prepare serial dilutions of the oxadiazole derivative (e.g., 100 µg/mL down to 0.1 µg/mL) in DMSO/Broth.

-

Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 24h.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Anticancer Activity (Cytotoxicity)

The scaffold serves as a precursor for agents targeting MCF-7 (Breast) and HepG2 (Liver) cancer cell lines.[2]

-

Mechanism:

-

Tubulin Inhibition: The oxadiazole moiety mimics the pharmacophore of colchicine, disrupting microtubule dynamics.

-

Kinase Inhibition: The planar structure of the derived Schiff bases allows intercalation into the ATP-binding pockets of EGFR or VEGFR kinases.

-

-

Quantitative Summary:

| Cell Line | Derivative Type | IC50 Range (µg/mL) | Reference Standard |

| MCF-7 | Phenyl-hydrazone | 1.1 - 5.5 | Doxorubicin (0.5 - 2.0) |

| HepG2 | Thiosemicarbazone | 2.4 - 8.0 | 5-Fluorouracil |

| HCT-116 | Metal Complex (Zn/Cu) | < 1.0 | Cisplatin |

Protocol: MTT Cytotoxicity Assay

-

Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat cells with graded concentrations of the test compound (0.1 – 100 µM) for 48h.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate % Cell Viability vs. Control.

Part 4: References

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.[3][4][5] International Journal of Molecular Sciences, 22(13), 6979.[5]

-

[Link]

-

-

Softa, M. et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth. ACS Infectious Diseases.

-

[Link]

-

-

Kumari, S. et al. (2022). A Comprehensive Review on Synthetic Approaches and Biological Activities of 1,3,4-oxadiazole.[1][6] Mini-Reviews in Organic Chemistry.

-

[Link]

-

-

Ahsan, M.J. et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design.

-

[Link]

-

Sources

- 1. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds [pubmed.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

Electronic properties of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde for material science

An In-Depth Technical Guide to the Electronic Properties of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde for Material Science

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of advanced materials, the quest for novel organic molecules with tailored electronic properties is relentless. Heterocyclic compounds, in particular, form a cornerstone of this research due to their structural diversity and tunable functionalities. Among these, the 1,3,4-oxadiazole moiety has emerged as a powerhouse, renowned for its exceptional thermal stability, high photoluminescence quantum efficiency, and distinct electron-deficient character.[1][2][3] This guide delves into the specific electronic characteristics of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, a molecule that synergistically combines the robust oxadiazole core with the reactive and electronically significant benzaldehyde group. Our objective is to provide researchers, chemists, and material scientists with a comprehensive understanding of this compound's potential, grounded in both theoretical principles and proven experimental methodologies. We will explore its synthesis, predict its electronic behavior through computational modeling, and outline the empirical techniques required to validate its performance for next-generation electronic applications.

Molecular Architecture and Synthesis Strategy

The unique electronic profile of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde originates from its distinct molecular structure. The molecule features a central benzene ring substituted at the 1 and 3 positions. One substituent is the electron-withdrawing aldehyde group (-CHO), and the other is the 5-methyl-1,3,4-oxadiazol-2-yl group. The 1,3,4-oxadiazole ring is a well-established electron-deficient system, a property that is fundamental to its utility as an electron-transport material in optoelectronic devices.[1][4]

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of 1,3,4-oxadiazoles, a common and reliable route involves the dehydrative cyclization of a diacylhydrazine intermediate.[5] For the target molecule, a logical pathway begins with commercially available 3-formylbenzoic acid.

The process can be outlined as follows:

-

Esterification: 3-Formylbenzoic acid is first converted to its methyl ester to protect the carboxylic acid.

-

Hydrazide Formation: The resulting ester is reacted with hydrazine hydrate to form 3-formylbenzoyl hydrazide.

-

Acylation: The hydrazide is then acylated with acetyl chloride to yield the key N-acetyl-N'-(3-formylbenzoyl)hydrazine intermediate.

-

Cyclodehydration: This diacylhydrazine intermediate is subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃), which facilitates the formation of the 1,3,4-oxadiazole ring to yield the final product.[5]

This multi-step synthesis is a robust method for accessing asymmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles, offering good yields and high purity.

Caption: Proposed synthetic workflow for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde.

Theoretical Framework: Predicting Electronic Behavior

Before embarking on extensive experimental characterization, computational chemistry provides invaluable predictive insights into a molecule's electronic structure. Density Functional Theory (DFT) is a particularly powerful tool for this purpose, allowing for the accurate calculation of molecular orbitals and charge distributions.[6][7]

Frontier Molecular Orbitals (HOMO & LUMO)

The electronic and optical properties of a molecule are primarily governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the energy level of the outermost electrons and is associated with the molecule's ability to donate electrons.

-

LUMO: Represents the energy level of the lowest energy state for an accepted electron, indicating the molecule's electron-accepting ability.[8]

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap signifies high kinetic stability and low chemical reactivity, whereas a smaller gap suggests the molecule is more easily polarized and reactive.[9][10]

For 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, we can predict the following:

-

The HOMO is likely to be localized on the benzaldehyde portion of the molecule, which is comparatively more electron-rich than the oxadiazole ring.

-

The LUMO is expected to be predominantly localized on the electron-deficient 1,3,4-oxadiazole ring, which is a known electron acceptor.[11]

This spatial separation of HOMO and LUMO facilitates intramolecular charge transfer (ICT), a property that is highly desirable for many optoelectronic applications.

Caption: Conceptual diagram of HOMO-LUMO energy levels and their localization.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution across a molecule.[10] It is invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. The color convention is standard:

-

Red: Electron-rich regions, partial negative charge (sites for electrophilic attack).

-

Blue: Electron-deficient regions, partial positive charge (sites for nucleophilic attack).

-

Green: Neutral regions.[10]

For our target molecule, the MEP map would likely show strong negative potential (red) around the nitrogen atoms of the oxadiazole ring and the oxygen atom of the aldehyde group. Conversely, a region of positive potential (blue) would be expected around the hydrogen atom of the aldehyde group.[7] This analysis confirms the electron-withdrawing nature of these functional groups and helps predict intermolecular interactions.

Experimental Validation Protocols

Theoretical calculations provide a hypothesis; experimental validation is essential. The following are core, self-validating protocols for characterizing the electronic properties of novel organic materials.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Causality: To experimentally determine the HOMO and LUMO energy levels, we must measure the molecule's oxidation and reduction potentials. Cyclic voltammetry is the gold-standard technique for this purpose. It probes the electrochemical stability and provides the data needed to calculate the frontier orbital energies.

Methodology:

-

Sample Preparation: Dissolve a small quantity of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Three-Electrode Setup: Employ a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard. The oxidation potential of ferrocene is well-defined (4.8 eV below the vacuum level).

-

Data Acquisition: Scan the potential to measure the onset of the first oxidation peak (E_ox) and the first reduction peak (E_red) of the sample.

-

Calculation: The HOMO and LUMO energy levels are calculated using the following empirical formulas:

-

E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

-

Electrochemical Gap (ΔE_electro) = E_LUMO - E_HOMO

-

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Optical Characterization: UV-Vis and Photoluminescence Spectroscopy

Causality: The interaction of a molecule with light reveals its optical bandgap and emissive properties, which are crucial for applications in OLEDs and sensors. UV-Vis absorption measures the energy required to excite an electron (HOMO to LUMO), while photoluminescence (PL) measures the energy released when the electron returns to the ground state.

Methodology:

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform or THF).

-

Record the absorption spectrum. The onset of the lowest energy absorption band (λ_onset) is used to calculate the optical band gap (E_g_opt).

-

Calculation: E_g_opt (eV) = 1240 / λ_onset (nm)

-

-

Photoluminescence (PL) Spectroscopy:

-

Using the same solution, excite the sample at a wavelength corresponding to a major absorption peak.

-

Record the emission spectrum to identify the peak emission wavelength (λ_em). The color of the emitted light is determined by this wavelength.

-

Measure the photoluminescence quantum yield (PLQY) using an integrating sphere to quantify the material's emission efficiency.

-

| Parameter | Technique | Information Gained |

| HOMO Energy | Cyclic Voltammetry | Electron-donating ability; ionization potential. |

| LUMO Energy | Cyclic Voltammetry | Electron-accepting ability; electron affinity. |

| Electrochemical Gap | Cyclic Voltammetry | Electrochemical stability. |

| Optical Band Gap (E_g_opt) | UV-Vis Spectroscopy | Energy for electronic excitation; absorption range.[11] |

| Emission Wavelength (λ_em) | PL Spectroscopy | Color of emitted light.[12] |

| PL Quantum Yield (PLQY) | PL Spectroscopy | Efficiency of light emission. |

Applications in Material Science: Bridging Properties and Performance

The unique combination of an electron-deficient oxadiazole core and a benzaldehyde moiety positions this molecule as a promising candidate for several high-performance material applications.

-

Organic Light-Emitting Diodes (OLEDs): The strong electron-accepting and transporting nature of the 1,3,4-oxadiazole ring makes the molecule an excellent candidate for an Electron-Transport Layer (ETL) or a Host Material for phosphorescent emitters in OLEDs.[2][4][13] Its predicted high HOMO-LUMO gap suggests it would be a wide-bandgap host, capable of efficiently confining excitons on a guest emitter.

-

Organic Semiconductors: With a tunable bandgap, this class of materials shows promise for use in Organic Field-Effect Transistors (OFETs) . The inherent stability of the oxadiazole ring is advantageous for device longevity.[3][11]

-

Fluorescent Sensors: The potential for intramolecular charge transfer and inherent fluorescence could be harnessed for chemical sensing. The aldehyde group provides a convenient reactive handle for attaching specific receptor units, allowing for the design of sensors that exhibit a "turn-off" or "turn-on" fluorescent response in the presence of specific analytes like metal ions or nitroaromatics.[14]

Conclusion and Future Outlook

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde stands as a molecule of significant interest for material science. Its architecture provides a robust platform featuring a potent electron-transporting core and functional handles for further chemical modification. Theoretical modeling predicts a wide bandgap and favorable frontier orbital characteristics for optoelectronic applications. The experimental protocols outlined in this guide provide a clear pathway for validating these properties and quantifying the molecule's performance.

Future research should focus on the synthesis of derivatives, modifying the substituents on both the benzaldehyde and oxadiazole rings to precisely tune the HOMO/LUMO levels, emission color, and charge transport properties. Such systematic modifications will unlock the full potential of this versatile molecular scaffold, paving the way for its integration into next-generation organic electronic devices.

References

- Matache, M., et al. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Publishing.

- Babu, K., et al. (2015). Pyrene–Oxadiazoles for Organic Light-Emitting Diodes: Triplet to Singlet Energy Transfer and Role of Hole-Injection/Hole-Blocking Materials. The Journal of Organic Chemistry.

- Request PDF. (n.d.). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes: Via cross-coupling reactions.

- Bazzicalupi, C., et al. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. PMC - NIH.

- Wang, C., et al. (n.d.). Multifunctional oxadiazole-based ultraviolet-emitting materials used as hosts for multicolor phosphorescence. Chemical Science (RSC Publishing).

- (2025). Optical, non-linear optical and electronic properties of 1,3,4-oxadiazole derivative: a combined experimental and theoretical study.

- (n.d.).

- (2025). New 1,3,4-oxadiazole containing materials with the effective leading substituents: The electrochemical properties, optical absorptions, and the electronic structures.

- Husain, A., et al. (n.d.).

- Khedkar, N. R., et al. (n.d.). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing.

- (n.d.). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. New Journal of Chemistry (RSC Publishing).

- (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.

- Kotian, S. Y., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. [Source URL not available]

- (n.d.).

- (n.d.). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. PMC.

- Sugumar, P., & Krithiga, R. (n.d.). MEP and Homo-Lumo analysis of (E)-5-(2-phenyldiazenyl)-2- hydroxybenzaldehyde using DFT method. [Source URL not available]

- (n.d.). Synthesis, characterization, DFT and photophysical studies of new class of 1,3,4-oxadiazole-isobenzofuran hybrids. Manipal Research Portal.

- (2025). Synthesis, Characterization, Molecular Docking, and DFT Studies of 2,3,5-Trisubstituted-1,3,4-Oxadiazol-3(2H)-yl Methanone Derivatives.

- Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)

- (n.d.). MEP, HOMO, and LUMO plots of the molecules by using the B3LYP/3‐21 level (isoval: 0.0002)..

-

(2025). Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1][2][4] oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach. ResearchGate.

- Kumar, R., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)

- Mohammed, M. S., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. MDPI.

- Mohammed, M. S., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metal Complexes of Oxadiazole Ligands: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. irjweb.com [irjweb.com]

- 10. acadpubl.eu [acadpubl.eu]

- 11. researchgate.net [researchgate.net]

- 12. researcher.manipal.edu [researcher.manipal.edu]

- 13. Multifunctional oxadiazole-based ultraviolet-emitting materials used as hosts for multicolor phosphorescence - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Schiff base formation using 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Application Note: Optimized Synthesis and Characterization of Schiff Bases Derived from 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Introduction

The 1,3,4-oxadiazole moiety is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] When coupled with the versatility of the azomethine (

This Application Note provides a rigorous, standardized protocol for the condensation of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde with various primary aromatic and aliphatic amines. Unlike simple benzaldehydes, the presence of the electron-withdrawing oxadiazole ring at the meta-position alters the electrophilicity of the carbonyl carbon, necessitating specific optimization of catalyst concentration and reaction time to suppress side reactions while maximizing yield.

Chemical Context & Mechanistic Insight

Substrate Reactivity

The starting material, 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, possesses two key electronic features:

-

The Aldehyde (

): The site of nucleophilic attack. -

The Oxadiazole Ring (

): A strong electron-withdrawing group (EWG) located at the meta-position.

Impact on Synthesis:

-

Enhanced Electrophilicity: The inductive electron withdrawal (-I effect) of the oxadiazole ring increases the partial positive charge (

) on the carbonyl carbon, making it highly reactive toward nucleophilic amines. -

Acid Sensitivity: While 1,3,4-oxadiazoles are generally stable in acid, excessive acid concentration at high temperatures can lead to ring opening or hydrolysis. Therefore, a mild acid catalyst (Glacial Acetic Acid) is preferred over strong mineral acids.

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway.

-

Protonation: The acid catalyst activates the carbonyl oxygen.

-

Addition: The primary amine attacks the carbonyl carbon to form a tetrahedral hemiaminal intermediate.[4]

-

Dehydration: The rate-determining step involves the elimination of water to form the imine.

Figure 1: Acid-catalyzed mechanism for Schiff base formation involving the oxadiazole-benzaldehyde scaffold.

Experimental Protocol

Materials & Reagents

-

Substrate: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (1.0 equiv).

-

Reagent: Primary Amine (substituted aniline or aliphatic amine) (1.0 – 1.1 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for higher reflux temperature.

-

Catalyst: Glacial Acetic Acid (AcOH).[5]

-

Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Standard Operating Procedure (SOP)

Step 1: Solubilization In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde in 15 mL of absolute ethanol. Stir at room temperature until a clear solution is obtained.

Step 2: Amine Addition Add 1.0 mmol (equimolar) of the primary amine to the solution.

-

Optimization Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate (NaOAc) to liberate the free base in situ.

Step 3: Catalysis Add 2-3 drops of Glacial Acetic Acid.

-

Critical Check: Do not lower the pH below 4-5. Too much acid protonates the amine, rendering it non-nucleophilic.

Step 4: Reflux Attach the condenser and reflux the mixture at 78-80°C for 3 to 6 hours .

-

Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (usually higher

) and the appearance of a new, often fluorescent spot.

Step 5: Workup & Isolation

-

Method A (Precipitation): Allow the reaction mixture to cool to room temperature. Pour the contents into 50 mL of crushed ice-water with vigorous stirring. The Schiff base typically precipitates as a solid.

-

Method B (Concentration): If no precipitate forms, evaporate 50% of the solvent under reduced pressure (Rotavap) and then cool in an ice bath.

Step 6: Purification

Filter the solid precipitate using a Buchner funnel. Wash with cold water (

-

Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF (9:1) mixture if the product is highly insoluble.

Data Analysis & Characterization

To ensure the integrity of the synthesized ligand, the following spectral features must be verified.

Expected NMR Signals ( H NMR, 400 MHz, DMSO- )

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Azomethine ( | 8.40 – 9.20 | Singlet (1H) | Confirmation of Schiff Base formation. Absence indicates hydrolysis or no reaction. |

| Oxadiazole | 2.50 – 2.65 | Singlet (3H) | Confirms integrity of the oxadiazole ring. |

| Aromatic Protons | 7.00 – 8.20 | Multiplets | Pattern depends on the amine used. |

| Aldehyde ( | ~10.0 | Singlet | Must be ABSENT in pure product. |

Infrared Spectroscopy (FT-IR)

-

Stretch: 1590 – 1625 cm

-

Oxadiazole: 1240 – 1260 cm

-

Absence of:

Aldehyde stretch (~1700 cm

Workflow Decision Tree

Use this logic flow to troubleshoot or optimize the synthesis based on the amine reactivity.

Figure 2: Operational workflow for synthesis and troubleshooting.

Troubleshooting & Critical Notes

-

Water Management: Schiff base formation is an equilibrium reaction. If the yield is low, the equilibrium is likely shifting backward (hydrolysis).

-

Solution: Use molecular sieves (3Å) in the reaction flask or a Dean-Stark trap (if using toluene/benzene) to physically remove water.

-

-

Electronic Effects:

-

Electron-Withdrawing Amines (e.g., Nitroaniline): Reaction will be sluggish.[6] Increase reflux time to 8-12 hours and consider using a stronger solvent like glacial acetic acid as the solvent itself (not just catalytic).

-

Electron-Donating Amines (e.g., Methoxyaniline): Reaction proceeds rapidly; monitor closely to avoid oligomerization.

-

-

Stability: Store the product in a desiccator. The oxadiazole-imine linkage can hydrolyze if exposed to atmospheric moisture for extended periods.

References

-

General Synthesis of Oxadiazole Schiff Bases

-

Mechanistic Insights & Acid Catalysis

- Title: Synthesis, Structural and Theoretical Investigation of Some New Schiff Bases and 1,3,4-Oxadiazole Compounds.

- Source: University of Duhok (UOD).

-

URL:[Link]

-

Antimicrobial Applications of the Scaffold

-

Reactivity of Methyl-Oxadiazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. jchemrev.com [jchemrev.com]

- 4. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sapub.org [sapub.org]

- 6. Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and with benzylamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities [jstage.jst.go.jp]

- 8. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde in Knoevenagel Condensation for the Synthesis of Novel Bioactive Scaffolds

Introduction: Strategic Importance and Overview

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a robust and versatile method for carbon-carbon bond formation.[1][2] It facilitates the synthesis of α,β-unsaturated compounds by reacting an active methylene compound with an aldehyde or ketone under basic catalysis.[3] The resulting products are not merely synthetic curiosities; they are pivotal intermediates in the creation of pharmaceuticals, functional polymers, and fine chemicals.[2][4][5]

This guide focuses on a particularly valuable substrate: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde . The incorporation of the 1,3,4-oxadiazole moiety is a strategic choice for researchers in drug discovery. This heterocycle is a well-established pharmacophore known to be a bioisostere for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic properties.[6][7] Compounds bearing the 1,3,4-oxadiazole ring have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

By employing 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde in Knoevenagel condensations, researchers can efficiently generate a library of novel molecules with significant potential for therapeutic applications. These application notes provide the foundational theory, detailed experimental protocols, and expert insights required to successfully utilize this versatile building block.

The Knoevenagel Condensation: Mechanism and Key Parameters

A deep understanding of the reaction mechanism is critical for optimization and troubleshooting. The Knoevenagel condensation is not a simple one-pot mixing; it is a finely balanced sequence of acid-base reactions and nucleophilic attacks.

The Reaction Mechanism

The reaction proceeds through three primary stages:

-

Enolate Formation: A weak base (e.g., piperidine, pyridine) deprotonates the active methylene compound. The acidity of the α-protons (pKa ≈ 9-13) is crucial; they must be acidic enough for deprotonation by a mild base but not so acidic that a strong base like NaOH, which could induce self-condensation of the aldehyde, is required.[1][10]

-

Nucleophilic Attack: The resulting resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde. This forms a tetrahedral alkoxide intermediate.[4][11]

-

Dehydration: The intermediate is protonated to form a β-hydroxy adduct. A subsequent elimination of a water molecule, often facilitated by heat and the basic catalyst, yields the final, thermodynamically stable α,β-unsaturated product.[10][11]

Caption: The three-stage mechanism of the Knoevenagel condensation.

Critical Parameters for Success

The outcome of the reaction is highly dependent on the careful selection of the following parameters:

| Parameter | Choice & Rationale |

| Aldehyde Substrate | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde : The electron-withdrawing nature of the oxadiazole ring can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing the reaction rate. |

| Active Methylene Compound | Malononitrile, Ethyl Cyanoacetate, Malonic Acid : The choice dictates the functionality of the product. Malononitrile is highly reactive. Malonic acid, used in the Doebner modification, allows for subsequent decarboxylation to yield cinnamic acid derivatives.[1] |

| Catalyst | Weak Amines (Piperidine, Pyridine) : These are standard choices, effective at deprotonating the active methylene compound without causing unwanted side reactions.[1][10] Greener Alternatives (Ammonium salts, Ionic Liquids) : To align with sustainable chemistry principles, catalysts like ammonium bicarbonate can be used, often in solvent-free conditions, reducing environmental impact.[12][13] |

| Solvent | Ethanol, Toluene, THF : The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Ethanol is a common and effective choice. Solvent-Free : Heating the neat reactants with a catalyst is an excellent green chemistry approach that can accelerate the reaction and simplify purification.[12] |

| Temperature | Room Temperature to Reflux : Many Knoevenagel reactions proceed efficiently at room temperature. However, for less reactive substrates or to drive the final dehydration step to completion, heating under reflux may be necessary. |

Reactant Profile: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

A thorough characterization of the starting material is essential for accurate stoichiometry and analysis.

| Property | Value | Source/Note |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.18 g/mol | - |

| Appearance | Off-white to pale yellow solid (predicted) | Based on similar aromatic aldehydes |

| Solubility | Soluble in DMSO, DMF, THF, moderately soluble in hot ethanol. | Based on typical organic scaffolds |

| Purity | >98% (Recommended for synthesis) | - |

| Key Spectroscopic Features | ¹H NMR : Aldehydic proton (CHO) at ~10 ppm, aromatic protons at ~7.5-8.5 ppm, methyl protons (CH₃) at ~2.5 ppm. IR (cm⁻¹) : Carbonyl stretch (C=O) at ~1700, C=N stretch at ~1610. | Predicted values based on known chemical shifts and functional groups.[14] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common approaches.

Protocol 1: Classic Knoevenagel Condensation with Malononitrile

This protocol details a standard, reliable method using piperidine as a catalyst in an ethanol solvent system.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles |

| 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | 188.18 | 1.88 g | 10 mmol |

| Malononitrile | 66.06 | 0.66 g | 10 mmol |

| Piperidine | 85.15 | ~0.1 mL | ~1 mmol (10 mol%) |

| Ethanol (Absolute) | - | 30 mL | - |

Step-by-Step Procedure

-

Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (1.88 g, 10 mmol).

-

Dissolution : Add 30 mL of absolute ethanol and stir until the aldehyde is completely dissolved. Gentle warming may be required.

-

Addition of Methylene Compound : To the solution, add malononitrile (0.66 g, 10 mmol). Stir for 5 minutes.

-

Catalysis : Add piperidine (~0.1 mL, 10 mol%) to the reaction mixture using a micropipette.

-

Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the aldehyde.

-

Product Isolation : Upon completion, a solid product often precipitates from the solution. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration : Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Drying : Dry the product under vacuum to obtain the final compound, 2-((3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)methylene)malononitrile.

Expected Outcome : A crystalline solid with a high yield (>90%). The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Doebner Modification (Greener, Solvent-Free Approach)

This protocol utilizes malonic acid under solvent-free conditions, followed by decarboxylation, representing a more environmentally benign method.[12]

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles |

| 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | 188.18 | 1.88 g | 10 mmol |

| Malonic Acid | 104.06 | 1.25 g | 12 mmol (1.2 eq) |

| Ammonium Bicarbonate (NH₄HCO₃) | 79.06 | 0.16 g | ~2 mmol (20 mol%) |

Step-by-Step Procedure

-

Mixing Reactants : In a 50 mL round-bottom flask, combine 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (1.88 g, 10 mmol), malonic acid (1.25 g, 12 mmol), and ammonium bicarbonate (0.16 g, 20 mol%).

-

Solvent-Free Condensation : Place the flask in an oil bath preheated to 100 °C. Stir the molten mixture for 60-90 minutes. The mixture will become a thick paste. Monitor by TLC by dissolving a small aliquot in ethanol.

-

Decarboxylation : After the condensation is complete (aldehyde spot disappears on TLC), increase the temperature of the oil bath to 130-140 °C. Maintain this temperature until gas evolution (CO₂) ceases (typically 30-60 minutes).

-

Work-up : Cool the reaction mixture to room temperature. The solid mass is the crude product.

-

Purification : Dissolve the crude solid in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash with 1M HCl (20 mL) to remove any remaining base, followed by water (20 mL) and brine (20 mL).

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Recrystallization : Recrystallize the resulting solid from an ethanol/water mixture to yield pure (E)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acrylic acid.

Caption: A typical experimental workflow for Knoevenagel condensation.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Slow Reaction | 1. Inactive catalyst. 2. Low reaction temperature. 3. Poor quality starting materials. | 1. Use fresh piperidine or a different base. 2. Gently heat the reaction mixture to 40-50 °C. 3. Check the purity of the aldehyde and active methylene compound via NMR or melting point. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Reversible reaction equilibrium. | 1. Increase reaction time or add a small amount of additional catalyst. 2. Use minimal cold solvent for washing the precipitate. 3. If using toluene, use a Dean-Stark apparatus to remove water and drive the reaction forward. |

| Formation of Side Products | 1. Self-condensation of the aldehyde (if a strong base is used). 2. Michael addition of the active methylene compound to the product. | 1. Ensure a weak base catalyst (like piperidine) is used. 2. Use a 1:1 stoichiometry of aldehyde to active methylene compound. Avoid a large excess of the methylene compound. |

Conclusion and Future Applications

The Knoevenagel condensation of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a powerful and efficient method for synthesizing a diverse range of α,β-unsaturated systems. The protocols outlined here provide a solid foundation for researchers to build upon. The resulting products are high-value scaffolds, primed for further synthetic elaboration or direct biological screening. Given the established importance of the 1,3,4-oxadiazole core in medicinal chemistry, the compounds derived from this methodology are promising candidates for hit-to-lead campaigns in drug discovery, particularly in the development of novel anticancer and antimicrobial agents.[8][9]

References

-

Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]

-

Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. Retrieved from [Link]

-

Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

-

Khan, I., et al. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

-

Kumar, K., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Retrieved from [Link]

-

van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Retrieved from [Link]

-

Kumar, D., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Retrieved from [Link]

-

Husain, A., et al. (2015). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Bioinorganic Chemistry and Applications. Retrieved from [Link]

-

Kushwaha, D. S., et al. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences. Retrieved from [Link]

-

Shetnev, A. A., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Retrieved from [Link]

-

Kumar, V., et al. (2019). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]

-

Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Retrieved from [Link]

-

Al-Janabi, A. S. (2016). Synthesis and characterization of [4(-dimethylamino)benzaldehyde (5-phenyl-1.3.4-oxadiazole-2-yl)hydrazone] with some metal ions. Journal of Al-Nahrain University. Retrieved from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 4. purechemistry.org [purechemistry.org]

- 5. (PDF) Applications of Knoevenagel condensation reaction in the total synthesis of natural products (2020) | Majid M. Heravi | 68 Citations [scispace.com]

- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pure.tue.nl [pure.tue.nl]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. ijcps.org [ijcps.org]

Synthesis of fluorescent probes from 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Executive Summary

This guide details the synthetic utility of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (referred to herein as OXD-CHO ) as a scaffold for developing fluorescent probes.[1] The 1,3,4-oxadiazole moiety is a privileged structure in medicinal chemistry and photophysics, acting as an electron-withdrawing group (EWG) and a robust fluorophore auxiliary.[1]

By leveraging the reactive aldehyde handle at the meta position, researchers can divergently synthesize two primary classes of sensors:[2]

-

Schiff Base Probes (C=N linked): For metal ion sensing (

, -

Styryl/Vinyl Probes (C=C linked): Via Knoevenagel condensation for Intramolecular Charge Transfer (ICT) systems, often used in organelle imaging or viscosity sensing.[1][2]

Strategic Synthetic Pathways

The OXD-CHO scaffold allows for divergent synthesis.[1] The choice of pathway depends on the desired photophysical mechanism (PET vs. ICT).[2]

Figure 1: Divergent synthetic strategies starting from OXD-CHO. Pathway A yields ion-coordinating ligands; Pathway B yields conjugated push-pull systems.[1]

Protocol A: Synthesis of Schiff Base Metal Sensors

Objective: Create a "Turn-On" fluorescent sensor for

Mechanism: The resulting C=N bond often suffers from isomerization-induced quenching or Photoinduced Electron Transfer (PET) in the free state (non-fluorescent).[2] Metal binding restricts rotation (Restricted Intramolecular Rotation - RIR) or blocks PET, restoring fluorescence.[1][2]

Materials

-

Precursor: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (1.0 equiv).[1]

-

Amine: 2-Aminothiophenol or 2-Aminobenzothiazole (1.0 equiv).[1]

Step-by-Step Methodology

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 188 mg) of OXD-CHO in 15 mL of absolute ethanol. Ensure complete solubilization; mild heating (40°C) may be required.[1][2]

-

Addition: Add 1.0 mmol of the target primary amine.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours.

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base often precipitates as a solid upon cooling.[2]

-

If no precipitate: Evaporate solvent to 20% volume and cool in an ice bath.

-

-

Purification: Filter the precipitate and wash with cold ethanol (

mL). Recrystallize from hot ethanol/DMF if necessary.

Validation Criteria:

-

1H NMR: Disappearance of the aldehyde singlet (

ppm) and appearance of the imine singlet (

Protocol B: Synthesis of Styryl Probes (Knoevenagel)

Objective: Synthesize a donor-acceptor (D-

Mechanism: Condensing OXD-CHO with Malononitrile creates a dicyanovinyl group.[1] The oxadiazole and dicyanovinyl groups act as acceptors, while the benzene ring (and potential substituents) acts as the donor.[2]

Materials

-

Solvent: Ethanol or Acetonitrile.

Step-by-Step Methodology

-

Setup: Dissolve 1.0 mmol of OXD-CHO and 1.1 mmol (73 mg) of malononitrile in 20 mL of ethanol.

-

Initiation: Add 3–5 drops of piperidine. The solution may immediately change color (often yellow to orange/red) due to the formation of the extended conjugate system.[2]

-

Reaction: Stir at reflux (78°C) for 3 hours.

-

Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Purification: Recrystallize from Ethanol/Acetonitrile.

Sensing Mechanism & Logic

The utility of these probes relies on the modulation of the ESIPT (Excited-State Intramolecular Proton Transfer) or PET processes.[2]

Figure 2: "Turn-On" fluorescence mechanism upon metal ion coordination.

Quantitative Performance Metrics

When characterizing the synthesized probes, the following metrics are typical for 1,3,4-oxadiazole benzaldehyde derivatives: